molecular formula C20H20O6 B14650770 9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid CAS No. 50541-72-5

9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid

Cat. No.: B14650770
CAS No.: 50541-72-5
M. Wt: 356.4 g/mol
InChI Key: KLXHNBTYZCCSNX-UHFFFAOYSA-N
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Description

9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid is a xanthene derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a xanthene core with propoxy groups at positions 5 and 7, and a carboxylic acid group at position 2. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid typically involves the following steps:

    Formation of the xanthene core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.

    Introduction of propoxy groups: The propoxy groups are introduced through an etherification reaction using propyl bromide and a base such as potassium carbonate.

    Oxidation: The xanthene derivative is then oxidized to introduce the oxo group at position 9 using an oxidizing agent like potassium permanganate.

    Carboxylation: Finally, the carboxylic acid group is introduced at position 2 through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation products: Compounds with additional oxo or hydroxyl groups.

    Reduction products: Compounds with hydroxyl groups replacing the oxo group.

    Substitution products: Compounds with different alkoxy groups replacing the propoxy groups.

Scientific Research Applications

9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    9-Oxo-9H-xanthene-2-carboxylic acid: Lacks the propoxy groups, making it less hydrophobic.

    7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains a methoxy group instead of propoxy groups, altering its chemical properties.

    Xanthene-9-carboxylic acid: A simpler structure without the oxo and propoxy groups.

Uniqueness

9-Oxo-5,7-dipropoxy-9H-xanthene-2-carboxylic acid is unique due to the presence of both oxo and propoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

50541-72-5

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

9-oxo-5,7-dipropoxyxanthene-2-carboxylic acid

InChI

InChI=1S/C20H20O6/c1-3-7-24-13-10-15-18(21)14-9-12(20(22)23)5-6-16(14)26-19(15)17(11-13)25-8-4-2/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,22,23)

InChI Key

KLXHNBTYZCCSNX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C(=C1)OCCC)OC3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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